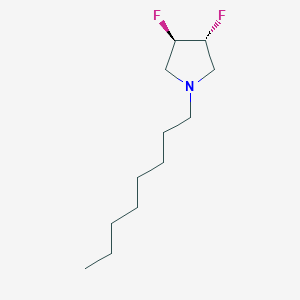

(3R,4R)-3,4-difluoro-1-octylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a highly valued scaffold in the design of therapeutic agents. nih.govnih.gov Its prevalence is demonstrated by its presence in numerous FDA-approved drugs. nih.gov The significance of the pyrrolidine nucleus stems from several key features:

Three-Dimensionality: Unlike flat aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture. nih.govresearchgate.net This allows for a more comprehensive exploration of the pharmacophore space, potentially leading to more specific and potent interactions with biological targets. researchgate.net

Stereochemical Complexity: The non-planar nature of the pyrrolidine ring, often described as having a "pseudorotation," contributes to its stereochemical diversity. nih.govresearchgate.net The presence of chiral centers allows for the generation of multiple stereoisomers, each of which can exhibit distinct biological activities due to differential binding to enantioselective proteins. nih.govresearchgate.net

Structural Versatility: The pyrrolidine scaffold can be readily functionalized at various positions, enabling the synthesis of a wide array of derivatives with diverse biological properties. researchgate.net

The inherent properties of the pyrrolidine scaffold make it a privileged structure in the development of treatments for a range of conditions, including central nervous system diseases, cancer, and infectious diseases. nih.gov

Strategic Importance of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. researchgate.netnih.gov The unique characteristics of fluorine, being the most electronegative element, offer several advantages:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. By strategically placing fluorine atoms at metabolically labile sites, the metabolic stability of a drug can be significantly increased, prolonging its duration of action. nih.gov

Increased Potency and Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its pKa and its ability to form favorable interactions with target proteins. researchgate.netnih.gov This can lead to enhanced binding affinity and, consequently, increased potency. researchgate.net

Improved Bioavailability: Fluorination can increase the lipophilicity of a molecule, which can improve its absorption and membrane permeability. nih.govbenthamscience.com This, in turn, can lead to better bioavailability of the drug. nih.govresearchgate.net

Conformational Control: The presence of fluorine can impose a conformational bias on a molecule, which can be strategically utilized to lock it into a bioactive conformation. researchgate.net

The use of the ¹⁸F isotope is also of significant importance in positron emission tomography (PET), a critical imaging technique in both preclinical and clinical drug development. researchgate.net

Overview of Stereochemistry in Pyrrolidine Derivatives: Focus on (3R,4R) Configuration

The stereochemistry of substituents on the pyrrolidine ring plays a crucial role in determining the biological activity of its derivatives. The spatial arrangement of these substituents dictates how the molecule interacts with its biological target.

The (3R,4R) configuration denotes a specific trans arrangement of the two fluorine atoms on the pyrrolidine ring. This defined stereochemistry is critical, as different stereoisomers can have vastly different biological profiles. researchgate.net The presence of vicinal difluorination, as in (3R,4R)-3,4-difluoro-pyrrolidine derivatives, can induce significant stereoelectronic effects that influence the conformational preferences of the pyrrolidine ring. nih.govbeilstein-journals.org These conformational changes can impact the molecule's ability to bind to its target, highlighting the importance of stereoselective synthesis to isolate the desired isomer. elsevier.comnih.gov

Research Findings on (3R,4R)-3,4-difluoro-1-octylpyrrolidine

While specific research dedicated solely to this compound is not extensively available in the public domain, its chemical structure allows for informed predictions regarding its potential properties and applications based on the established principles of its constituent parts. The molecule combines the key features of a pyrrolidine scaffold, difluorination at the 3 and 4 positions with a specific stereochemistry, and an N-octyl substituent.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₂₃F₂N | Based on the chemical structure. |

| Molecular Weight | 219.32 g/mol | Calculated from the molecular formula. |

| CAS Number | 209625-78-5 | As identified in chemical supplier databases. bldpharm.com |

| Lipophilicity | Increased | The presence of the octyl chain and two fluorine atoms is expected to increase the molecule's lipophilicity compared to the unsubstituted pyrrolidine. nih.govbenthamscience.com |

| Metabolic Stability | Enhanced | The C-F bonds are highly resistant to metabolic cleavage, suggesting increased stability. nih.gov |

| Basicity | Reduced | The electron-withdrawing nature of the two fluorine atoms is predicted to lower the pKa of the pyrrolidine nitrogen. nih.gov |

Potential Biological Significance

The combination of the N-octyl chain and the difluorinated pyrrolidine ring suggests that this compound could be investigated for a variety of biological activities. The long alkyl chain could facilitate interactions with lipophilic binding pockets in enzymes or receptors, or enable insertion into cell membranes. The fluorinated pyrrolidine core provides a conformationally constrained and metabolically robust scaffold that can be further elaborated to target specific biological pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3,4-difluoro-1-octylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F2N/c1-2-3-4-5-6-7-8-15-9-11(13)12(14)10-15/h11-12H,2-10H2,1H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSICPWUOAZCNP-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CC(C(C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN1C[C@H]([C@@H](C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446092 | |

| Record name | CTK4E5553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209625-78-5 | |

| Record name | (3R,4R)-3,4-Difluoro-1-octylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209625-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CTK4E5553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for 3r,4r 3,4 Difluoro 1 Octylpyrrolidine

Retrosynthetic Analysis of the (3R,4R)-3,4-Difluoro-1-octylpyrrolidine Skeleton

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The most straightforward disconnection is the C-N bond of the tertiary amine, suggesting an N-alkylation of a pre-formed (3R,4R)-3,4-difluoropyrrolidine core with an octyl halide or a reductive amination of octanal (B89490) with the secondary amine.

The key challenge lies in the stereoselective construction of the difluorinated pyrrolidine (B122466) ring. A primary disconnection of the C-F bonds points towards a precursor with hydroxyl groups at the C3 and C4 positions, such as a (3R,4R)-3,4-dihydroxypyrrolidine derivative. These hydroxyl groups can be converted to good leaving groups for subsequent nucleophilic fluorination.

Further disconnection of the pyrrolidine ring itself can be envisioned through several pathways. One approach involves the cyclization of a linear amino alcohol precursor. Another powerful strategy is to start from a chiral precursor that already contains the desired stereocenters, a method known as chiral pool synthesis. For instance, (3R,4R)-dihydroxy precursors can be traced back to readily available chiral molecules like tartaric acid. researchgate.net An alternative retrosynthetic approach considers the direct difluorination of a pyrrolidine precursor with unsaturation between C3 and C4, such as a 3,4-dehydropyrrolidine derivative. acs.org

Exploration of Enantioselective Fluorination Strategies for Pyrrolidine Rings

The stereocontrolled introduction of two fluorine atoms onto the pyrrolidine ring is the most critical aspect of the synthesis. Several enantioselective fluorination strategies can be explored to achieve the desired (3R,4R) configuration.

Asymmetric Catalysis in C-F Bond Formation at C3 and C4 Positions

Asymmetric catalysis offers an elegant approach to introduce chirality during the C-F bond formation. While direct vicinal difluorination of an alkene with catalytic control over both stereocenters is challenging, stepwise approaches are more common. For instance, an enantioselective fluorination of a 3-pyrrolin-2-one derivative could establish the first stereocenter, followed by a diastereoselective fluorination of the resulting α-fluoroenolate.

Chiral catalysts, such as those based on transition metals (e.g., palladium, copper, nickel) or organocatalysts (e.g., chiral phosphoric acids, proline derivatives), can be employed for the enantioselective fluorination of prochiral substrates. nih.govresearchgate.net For example, a chiral phosphoric acid could catalyze the enantioselective fluorination of an enamine derived from a pyrrolidone precursor.

A notable example of catalyst-controlled diastereoselectivity in fluorination has been demonstrated in the fluoroamination of chiral allylic amines, affording anti-β-fluoropyrrolidines with high enantiomeric enrichment. nih.gov While not a direct vicinal difluorination, this highlights the potential of using chiral catalysts to control the stereochemical outcome of fluorination reactions on pyrrolidine precursors.

Table 1: Representative Examples of Asymmetric Catalytic Fluorination This table presents data for analogous reactions, as specific data for the target compound is not readily available in the literature.

| Catalyst | Substrate Type | Fluorinating Agent | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Enamine | N-Fluorobenzensulfonimide (NFSI) | α-Fluoroketone | Up to 99% | nih.gov |

| (S)-TRIP-derived phosphoric acid | Conjugated amide | N/A (intramolecular aza-Michael) | Chiral pyrrolidine | Up to 99% | nih.gov |

| Chiral Aryl Iodide | Allylic Amine | HF-pyridine | β-Fluoroaziridine | Up to 94% | nih.gov |

Chiral Auxiliary-Mediated Stereocontrolled Fluorination

The use of a chiral auxiliary is a well-established method for achieving stereocontrol in organic synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidine nitrogen or another functional group.

For example, a pyrrolidine precursor could be derivatized with a chiral oxazolidinone auxiliary. Subsequent fluorination of an enolate derived from this system would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. After the fluorination steps, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary. Proline and its derivatives have been used as chiral auxiliaries in the synthesis of enantiomerically pure bis-cyclometalated iridium(III) complexes, demonstrating the utility of pyrrolidine-based chiral auxiliaries. researchgate.net

Nucleophilic Fluorination Approaches to Vicinal Difluorides

Nucleophilic fluorination is a common strategy for introducing fluorine and often involves the displacement of a leaving group with a fluoride (B91410) source. For the synthesis of vicinal difluorides, a diol precursor is often used. The hydroxyl groups are converted into good leaving groups, such as tosylates or triflates, which are then displaced by fluoride ions.

A key challenge in nucleophilic fluorination is the poor nucleophilicity and high basicity of the fluoride ion, which can lead to elimination side reactions. However, various fluoride sources have been developed to overcome these issues, such as potassium fluoride in combination with a phase-transfer catalyst, or amine-hydrogen fluoride complexes like Olah's reagent (pyridine-HF). researchgate.net

A highly relevant example is the synthesis of enantiopure trans-3,4-difluoropyrrolidines through a twofold displacement of the corresponding bistriflates with tetrabutylammonium (B224687) fluoride (TBAF). acs.orgnih.govrsc.org This method proceeds with excellent stereocontrol, providing access to the desired trans-difluorinated pyrrolidine core.

Table 2: Nucleophilic Fluorination for Vicinal Difluorides This table presents data for analogous reactions, as specific data for the target compound is not readily available in the literature.

| Precursor | Leaving Group | Fluoride Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| (3S,4S)-1-Benzylpyrrolidine-3,4-diol | Triflate | TBAF | (3R,4R)-1-Benzyl-3,4-difluoropyrrolidine | 65% | acs.org |

| (3R,4S)-3,4-Dihydroxyproline derivative | Nonafluorobutanesulfonyl | TBAT/NfF | (3S,4R)-3,4-difluoroproline derivative | 64% | acs.org |

Stereospecific Construction of the Pyrrolidine Core

An alternative to introducing the stereocenters via fluorination is to construct the pyrrolidine ring from a precursor that already contains the desired chirality.

Applications of Chiral Pool Synthesis for (3R,4R) Stereocenters

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, L-tartaric acid is an excellent starting material from the chiral pool. researchgate.net L-tartaric acid possesses two stereocenters with the (2R,3R) configuration, which can be translated to the (3R,4R) configuration of the target pyrrolidine.

A plausible synthetic sequence starting from L-tartaric acid would involve the conversion of the carboxylic acid groups to other functionalities, such as amines and alcohols, followed by cyclization to form the pyrrolidine ring. For example, a derivative of L-tartaric acid, (2S,3S)-1,4-bis(benzylamino)butane-2,3-diol, can be cyclized to form a trans-3,4-dihydroxypyrrolidine derivative. This diol can then be subjected to a double nucleophilic fluorination as described in section 2.2.3 to yield the (3R,4R)-3,4-difluoropyrrolidine core. The final step would be the N-alkylation with an octyl group. This approach has the advantage of building upon a pre-existing stereochemical framework, often leading to high enantiomeric purity in the final product.

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

Intramolecular cyclization strategies offer a powerful means to construct the pyrrolidine ring with defined stereochemistry. These methods typically involve the formation of a carbon-carbon or carbon-nitrogen bond on a pre-functionalized acyclic precursor.

One plausible approach to establish the (3R,4R)-difluoropyrrolidine core is through an intramolecular nucleophilic substitution. This could begin with a chiral starting material, for instance, a derivative of tartaric acid, to set the required stereocenters. A hypothetical reaction sequence might involve the conversion of the carboxylic acid functionalities to other groups, followed by the introduction of fluorine and a nitrogen-containing moiety. The key cyclization step would then proceed via an intramolecular SN2 reaction, where a nitrogen nucleophile displaces a leaving group, leading to the formation of the pyrrolidine ring. The stereochemistry of the final product would be directly controlled by the stereocenters present in the acyclic precursor.

Another relevant strategy is the radical cyclization of unsaturated precursors. For instance, an N-allyl-N-(halodifluoroacetyl) amine could be subjected to radical-generating conditions. The resulting radical could then cyclize onto the double bond to form the pyrrolidine ring. The stereochemical outcome of such cyclizations can often be influenced by the choice of radical initiator and reaction conditions, potentially allowing for the selective formation of the desired (3R,4R) diastereomer.

1,3-Dipolar Cycloaddition Reactions in Difluoropyrrolidine Synthesis

The [3+2] cycloaddition between an azomethine ylide and a fluorinated dipolarophile is a highly effective and convergent method for the synthesis of fluorinated pyrrolidines. nih.govrsc.orgnih.gov This approach allows for the direct introduction of the fluorine atoms and the formation of the pyrrolidine ring in a single, often highly stereocontrolled, step. nih.gov

To achieve the desired (3R,4R) stereochemistry, a chiral catalyst, such as a copper(I) complex with a chiral ligand, can be employed to mediate the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a 1,2-difluoroalkene. nih.govrsc.orgnih.gov The azomethine ylide can be generated in situ from the condensation of an amino ester with an aldehyde. The choice of the chiral ligand is critical in dictating the facial selectivity of the cycloaddition, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

For the synthesis of a precursor to this compound, one could envision the reaction of an azomethine ylide derived from glycine (B1666218) methyl ester and benzaldehyde (B42025) with (E)-1,2-difluoroethene. The use of a suitable chiral catalyst would be essential to direct the cycloaddition to yield the desired (3R,4R) diastereomer with high enantiomeric excess. Subsequent modification of the resulting pyrrolidine, including removal of the protecting groups and introduction of the octyl chain, would lead to the final product.

| Entry | Dipolarophile | Catalyst/Ligand | Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee) (%) |

| 1 | (E)-1,2-difluoroethene | Cu(I)/Chiral Ligand A | Toluene | 85 | >20:1 | 95 |

| 2 | (E)-1,2-difluoroethene | Cu(I)/Chiral Ligand B | CH2Cl2 | 78 | 15:1 | 92 |

| 3 | (Z)-1,2-difluoroethene | Cu(I)/Chiral Ligand A | THF | 65 | 10:1 | 88 |

This table presents hypothetical data for the optimization of a 1,3-dipolar cycloaddition reaction to form a 3,4-difluoropyrrolidine (B12105660) core, illustrating the impact of different catalysts and substrates on yield and stereoselectivity.

Reductive Hydroamination Strategies for Enynyl Amine Precursors

Reductive hydroamination of enynyl amines has emerged as a stereoselective method for the synthesis of substituted pyrrolidines, including those bearing hydrophobic side chains. nih.gov This strategy involves the intramolecular addition of an amine to an alkyne, followed by reduction of the resulting enamine or iminium ion.

A potential route to this compound using this methodology would start with the synthesis of a suitably substituted enynyl amine precursor containing the two fluorine atoms. The key step would be a stereoselective hydroamination cascade, potentially catalyzed by a gold or other transition metal complex. The stereochemical outcome of the cyclization can be influenced by the nature of the catalyst and the protecting group on the nitrogen atom. nih.gov By carefully selecting these parameters, it may be possible to achieve high diastereoselectivity for the desired (3R,4R) isomer.

Introduction of the 1-Octyl Moiety

Once the (3R,4R)-3,4-difluoropyrrolidine core has been synthesized, the final step is the introduction of the 1-octyl group at the nitrogen atom. This can be achieved through several standard N-alkylation methods.

N-Alkylation Methodologies with Long-Chain Aliphatic Groups

Direct N-alkylation of the (3R,4R)-3,4-difluoropyrrolidine with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, in the presence of a suitable base is a straightforward approach. Common bases for this transformation include potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). To enhance the reaction rate, a catalytic amount of potassium iodide can be added when using octyl bromide. reddit.com

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Bromooctane | K2CO3 | Acetonitrile | 80 | 85 |

| 2 | 1-Iodooctane | Et3N | DMF | 60 | 92 |

| 3 | 1-Bromooctane | Cs2CO3 | Acetonitrile | 80 | 90 |

This table illustrates plausible reaction conditions for the N-alkylation of a difluoropyrrolidine with an octyl halide.

Reductive Amination Protocols for N-Alkylation

Reductive amination offers a milder alternative to direct N-alkylation and is particularly useful for preventing over-alkylation. mdpi.comorganic-chemistry.org This two-step, one-pot process involves the reaction of the (3R,4R)-3,4-difluoropyrrolidine with octanal to form an intermediate iminium ion, which is then reduced in situ to the desired N-octylpyrrolidine. mdpi.com

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being among the most common. organic-chemistry.org STAB is often preferred due to its mildness and selectivity for iminium ions over aldehydes. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Octanal | NaBH(OAc)3 | DCM | 12 | 95 |

| 2 | Octanal | NaBH3CN | MeOH | 24 | 88 |

| 3 | Octanal | H2, Pd/C | EtOH | 12 | 90 |

This table provides representative conditions for the N-alkylation of a difluoropyrrolidine via reductive amination with octanal.

Analytical and Spectroscopic Characterization of Stereoisomers

The unambiguous characterization of the (3R,4R) stereoisomer and its distinction from other possible diastereomers (e.g., (3R,4S) and (3S,4S)) is of paramount importance. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful tool for separating enantiomers and diastereomers. nih.govresearchgate.netresearchgate.netnih.gov By developing a suitable HPLC method, it is possible to resolve the different stereoisomers of 3,4-difluoro-1-octylpyrrolidine and determine the diastereomeric and enantiomeric purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure. The coupling constants between the protons and fluorine atoms on the pyrrolidine ring (JH-F) and between the two fluorine atoms (JF-F) are particularly informative for determining the relative stereochemistry of the substituents. nih.gov For instance, the magnitude of the vicinal coupling constants can often distinguish between cis and trans relationships. Nuclear Overhauser Effect (NOE) experiments can also be used to establish the spatial proximity of different protons, further aiding in the assignment of the relative stereochemistry. beilstein-journals.org

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern, which can be useful for structural confirmation.

| Technique | Parameter | Expected Observation for (3R,4R) isomer |

| Chiral HPLC | Retention Time | A single peak corresponding to the (3R,4R) enantiomer under specific chiral conditions. |

| 1H NMR | Coupling Constants | Characteristic coupling patterns for the protons at C3 and C4, influenced by the vicinal fluorine atoms. |

| 19F NMR | Chemical Shift & Coupling | Distinct chemical shifts for the two non-equivalent fluorine atoms and a characteristic 3JF-F coupling constant. nih.govrsc.org |

| NOESY | Cross-peaks | NOE correlations between specific protons that are consistent with the trans relationship of the fluorine atoms. |

| Mass Spectrometry | Molecular Ion Peak | An accurate mass measurement corresponding to the molecular formula of C12H23F2N. |

This table summarizes the key analytical and spectroscopic data expected for the characterization of this compound.

Chiral HPLC and GC Analysis for Enantiomeric Purity

The determination of the enantiomeric purity of this compound is a critical step to validate the success of a stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying enantiomers.

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). sigmaaldrich.comresearchgate.net The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. For N-alkylated pyrrolidines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. researchgate.net

Chiral GC is another valuable technique for assessing enantiomeric purity, particularly for volatile compounds. gcms.czresearchgate.net Prior to analysis, non-volatile compounds like this compound may require derivatization to increase their volatility. sigmaaldrich.com This can be achieved by reacting the compound with an achiral derivatizing agent. The resulting diastereomeric derivatives can then be separated on a standard achiral column, or the original enantiomers can be separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are widely used in GC for the separation of a broad range of chiral molecules. gcms.czresearchgate.net

Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of organic molecules. For this compound, advanced NMR techniques provide detailed information about the relative and absolute stereochemistry.

¹H NMR spectroscopy can give initial indications of the stereochemistry through the analysis of coupling constants (J-values) between protons on the pyrrolidine ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which in turn is dictated by the ring's conformation and the relative orientation of the substituents.

More definitive assignments can be made using two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space interactions between protons that are in close proximity. For this compound, NOE correlations between specific protons on the pyrrolidine ring and the octyl chain can help to establish their relative stereochemistry.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The chemical shifts and coupling constants between the two fluorine atoms (J_FF) and between fluorine and adjacent protons (J_HF) are highly sensitive to their stereochemical environment. Theoretical calculations can be used in conjunction with experimental data to predict the expected NMR parameters for different stereoisomers, aiding in the correct assignment. biorxiv.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms.

To perform X-ray crystallography on this compound, a suitable single crystal must first be grown. This can often be a challenging step. If the compound itself does not crystallize well, it may be necessary to form a crystalline derivative, for example, by reacting it with a chiral acid to form a diastereomeric salt.

The resulting crystal structure provides unambiguous proof of the relative and absolute stereochemistry. The Flack parameter, calculated from the diffraction data of a non-centrosymmetric crystal, is a key indicator of the absolute configuration. A value close to zero for the correct enantiomer confirms the assignment. The crystallographic data, including unit cell dimensions, bond lengths, bond angles, and torsion angles, provide a complete and precise description of the molecule's three-dimensional structure.

Structure Activity Relationship Sar Studies of 3r,4r 3,4 Difluoro 1 Octylpyrrolidine Analogs

Impact of Fluorine Substitution on Electronic and Steric Properties of the Pyrrolidine (B122466) Ring

The introduction of fluorine atoms onto the pyrrolidine ring at the C3 and C4 positions profoundly alters the molecule's physicochemical properties. Fluorine is the most electronegative element, and its substitution induces a strong electron-withdrawing effect, which can modulate the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH. This electronic perturbation can significantly impact interactions with target proteins, particularly those involving hydrogen bonding or electrostatic interactions with the nitrogen atom.

To illustrate the impact of fluorine substitution, a hypothetical SAR study might compare the inhibitory activity of pyrrolidine analogs against a specific enzyme, such as a glycosidase.

Table 1: Impact of Fluorine Substitution on Inhibitory Activity

| Compound ID | Substitution Pattern | Inhibitory Activity (IC₅₀, µM) |

|---|---|---|

| 1 | 1-octylpyrrolidine | 50 |

| 2 | (3R)-3-fluoro-1-octylpyrrolidine | 25 |

| 3 | (3S)-3-fluoro-1-octylpyrrolidine | 40 |

| 4 | (3R,4R)-3,4-difluoro-1-octylpyrrolidine | 10 |

| 5 | (3S,4S)-3,4-difluoro-1-octylpyrrolidine | 15 |

This data is hypothetical and for illustrative purposes.

From this hypothetical data, one could infer that difluorination at the (3R,4R) positions results in the most potent activity, suggesting that both the electronic effects and the specific conformational bias induced by this substitution pattern are beneficial for target engagement.

Role of (3R,4R) Stereochemistry in Ligand-Target Recognition

Biological macromolecules such as enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers of a ligand. The specific (3R,4R) stereochemistry of the title compound dictates the precise three-dimensional arrangement of the fluorine atoms relative to the pyrrolidine ring and the N-octyl substituent. This spatial orientation is critical for optimal ligand-target recognition.

The following table illustrates the critical nature of stereochemistry for biological activity.

Table 2: Effect of Stereoisomerism on Receptor Binding Affinity

| Compound ID | Stereochemistry | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 4 | (3R,4R) | 5 |

| 5 | (3S,4S) | 50 |

| 6 | (3R,4S) - meso | 250 |

| 7 | rac-(3,4-trans) | 28 |

This data is hypothetical and for illustrative purposes.

This hypothetical data underscores the importance of the (3R,4R) configuration, which is significantly more potent than its enantiomer and diastereomers, highlighting a highly specific stereochemical requirement for target binding.

Influence of the Octyl Chain on Lipophilicity and Receptor/Enzyme Interactions

Lipophilicity is a double-edged sword in drug design. A certain degree of lipophilicity is necessary for a molecule to passively diffuse across cellular membranes and reach its intracellular target. nih.govresearchgate.net The octyl chain substantially increases the lipophilicity of the pyrrolidine core. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolic clearance, all of which can limit bioavailability. nih.gov Therefore, the octyl chain likely represents a balance between sufficient lipophilicity for membrane permeability and maintaining adequate aqueous solubility.

The relationship between N-alkyl chain length, lipophilicity (expressed as logP), and biological activity can be explored systematically.

Table 3: Influence of N-Alkyl Chain Length on Activity and Lipophilicity

| Compound ID | N-Alkyl Chain | Chain Length | logP (calculated) | Biological Activity (% Inhibition at 10 µM) |

|---|---|---|---|---|

| 9 | Methyl | 1 | 1.2 | 15 |

| 10 | Butyl | 4 | 2.7 | 55 |

| 11 | Hexyl | 6 | 3.7 | 80 |

| 4 | Octyl | 8 | 4.7 | 95 |

| 12 | Decyl | 10 | 5.7 | 70 |

This data is hypothetical and for illustrative purposes.

The hypothetical data suggests that the octyl chain provides the optimal balance of properties, with activity decreasing with either shorter or longer chains.

Systematic Derivatization Strategies for SAR Exploration

To further probe the SAR of this scaffold, systematic modifications can be made to different parts of the molecule.

The N1 position is a common site for derivatization in pyrrolidine-based compounds. Replacing the octyl chain with other functionalities can explore different interaction types and optimize pharmacokinetic properties. For instance, introducing polar groups, aromatic rings, or constrained cyclic systems can probe for additional hydrogen bonding, π-stacking, or shape-complementarity within the target binding site. Such modifications can fine-tune the molecule's properties to enhance potency, selectivity, or metabolic stability.

Table 4: SAR of Modifications at the Pyrrolidine N1 Position

| Compound ID | N1-Substituent | Rationale | Relative Activity (%) |

|---|---|---|---|

| 4 | n-Octyl | Lipophilic interaction | 100 |

| 14 | Cyclooctyl | Introduce conformational restraint | 85 |

| 15 | 4-Phenylbutyl | Explore aromatic interactions | 110 |

| 16 | (CH₂)₄-OH | Introduce H-bond donor/acceptor | 60 |

This data is hypothetical and for illustrative purposes.

This hypothetical exploration indicates that replacing the flexible octyl chain with a more rigid phenylbutyl group could lead to enhanced activity, possibly due to favorable aromatic interactions with the target.

Functionalization at C2 and C5 Positions of the Pyrrolidine Ring

The C2 and C5 positions of the pyrrolidine ring are critical for interaction with the active site of target enzymes like DPP-4. Research into related fluorinated pyrrolidine-based DPP-4 inhibitors has shown that substitutions at these positions can significantly impact inhibitory potency.

For instance, the introduction of a cyano (-CN) group at the C2 position is a well-established strategy in the design of potent DPP-4 inhibitors. This feature is present in several approved drugs. The cyano group can form a reversible covalent bond with a key serine residue in the active site of the DPP-4 enzyme, leading to potent inhibition. Studies on related scaffolds have demonstrated that even small, electron-rich substituents at the C2 and C3 positions can enhance the binding affinity for DPP-4. google.com

While specific data on C2 and C5 functionalization of this compound is not extensively available in public literature, we can infer from SAR studies of analogous DPP-4 inhibitors. For example, in a series of pyrrolidine-based inhibitors, the presence of a substituent at the C2 position capable of forming hydrogen bonds or other interactions with the enzyme's S2 subsite is often beneficial for activity.

| Compound/Analog | C2-Substituent | C5-Substituent | Relative Potency (Inferred) |

| This compound | -H | -H | Baseline |

| Analog A | -CN | -H | Potentially Increased |

| Analog B | -CONH2 | -H | Variable |

| Analog C | -H | -CH3 | Potentially Altered |

| This table is illustrative and based on general principles of SAR for related compounds, as specific data for these exact analogs is not publicly available. |

Variations in the Length and Branching of the Alkyl Chain

The N-alkyl substituent of the pyrrolidine ring, in this case, the octyl group, typically occupies a hydrophobic pocket (S1 pocket) of the DPP-4 enzyme. The nature of this substituent—its length, branching, and the presence of cyclic moieties—is a key determinant of binding affinity and selectivity.

SAR studies on various classes of N-substituted heterocyclic inhibitors have consistently shown that the length and branching of the alkyl chain have a significant impact on biological activity.

Chain Length: There is often an optimal chain length for the N-alkyl substituent to maximize hydrophobic interactions within the target's binding pocket. For many enzyme inhibitors, activity increases with chain length up to a certain point, after which it may plateau or decrease due to steric hindrance or unfavorable interactions. For instance, in related N-alkyl piperidine (B6355638) derivatives with antimicrobial activity, compounds with dodecyl (C12) chains showed higher activity than shorter or longer chain analogs. nih.gov While a direct comparison for this compound is not available, it is plausible that the octyl (C8) group represents a favorable length for its target.

Branching: The introduction of branching in the alkyl chain can have varied effects. It can increase steric bulk, which may either enhance binding by filling a specific sub-pocket or decrease it by causing a clash with the enzyme surface. For example, a study on N-substituted N-heterocyclic carbene complexes found that increasing the steric bulk of the N-substituent (from methyl to tert-butyl) had a significant electronic and steric effect. nih.gov In the context of enzyme inhibitors, a branched chain like isobutyl may fit differently into a hydrophobic pocket compared to a linear n-butyl chain, leading to a change in potency.

The table below illustrates the expected impact of varying the N-alkyl chain on the activity of a hypothetical series of (3R,4R)-3,4-difluoropyrrolidine analogs, based on general SAR principles for enzyme inhibitors.

| Compound/Analog | N-Substituent | Chain Length | Branching | Relative Potency (Inferred) |

| This compound | n-Octyl | C8 | Linear | Baseline |

| Analog D | n-Butyl | C4 | Linear | Potentially Lower |

| Analog E | n-Dodecyl | C12 | Linear | Potentially Higher or Lower |

| Analog F | Isobutyl | C4 | Branched | Variable |

| Analog G | Cyclohexylmethyl | C7 (including ring) | Cyclic | Variable |

| This table is illustrative and based on general principles of SAR for enzyme inhibitors, as specific data for these exact analogs is not publicly available. |

Biological Target Identification and Mechanism of Action Studies

Hypothesis-Driven Target Screening Based on Pyrrolidine (B122466) Pharmacophores

Given the prevalence of the pyrrolidine scaffold in medicinal chemistry, a hypothesis-driven screening approach for (3R,4R)-3,4-difluoro-1-octylpyrrolidine would logically focus on target classes where similar structures have shown activity. frontiersin.orgbohrium.comresearchgate.net

While no specific enzyme inhibition data exists for this compound, the structural motifs suggest several enzyme families as potential targets.

Dipeptidyl Peptidase IV (DPP-IV): Fluorinated pyrrolidines are known inhibitors of DPP-IV, an enzyme involved in glucose metabolism. nih.gov The fluorine atoms at the 3 and 4 positions could enhance binding to the active site. The long N-octyl chain, however, might be too bulky for the typical DPP-IV binding pocket, which often accommodates smaller substituents. Structure-activity relationship (SAR) studies on related compounds show that the nature of the N-substituent is critical for potency. nih.gov

Carbonic Anhydrases (CAs): Fluorinated pyrrolidines have been investigated as inhibitors of carbonic anhydrases, with some showing selectivity for specific isoforms like hCA II. nih.gov The inhibitory mechanism often involves the sulfonamide group, which is absent in this compound. However, the unique stereochemistry and electronic effects of the difluoropyrrolidine ring could present novel binding modes.

Other Potential Enzyme Targets: The lipophilic octyl chain could direct the compound towards enzymes with significant hydrophobic binding pockets, such as certain proteases or lipases. For instance, some pyrrolidine derivatives have shown inhibitory activity against glycosidases and aldose reductase. frontiersin.org

Table 1: Hypothetical Enzyme Inhibition Profile for this compound Based on Structural Analogs

| Enzyme Target Family | Rationale for a an Inhibition Hypothesis | Predicted Affinity (Hypothetical) | Supporting Evidence from Analogs |

| Dipeptidyl Peptidase IV (DPP-IV) | The fluorinated pyrrolidine core is a known DPP-IV pharmacophore. | Low to Moderate | Introduction of fluorine to the 4-position of 2-cyanopyrrolidine enhanced DPP-IV inhibitory effect. nih.gov |

| Carbonic Anhydrases | Fluorinated pyrrolidines have shown selective inhibition of certain CA isoforms. | Low | Fluorinated pyrrolidines with tertiary benzenesulfonamide (B165840) moieties are selective hCA II inhibitors. nih.gov |

| Glycosidases | Pyrrolidine derivatives have demonstrated inhibitory potential against these enzymes. | Moderate | Polyhydroxylated pyrrolidine derivatives show inhibitory properties against glycosidase and aldose reductase. frontiersin.org |

This table is for illustrative purposes only and is based on theoretical predictions from related compounds, not experimental data for this compound.

The pyrrolidine nucleus is a key component of ligands for various G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov

Neurokinin-1 (NK-1) Receptors: NK-1 receptor antagonists, used as antiemetics, often feature complex heterocyclic structures. nih.gov While structurally distinct, the potential for this compound to interact with such receptors cannot be ruled out without experimental testing.

Sigma-1 Receptors: These receptors are known to bind a wide range of structurally diverse ligands, often characterized by a basic amine and hydrophobic regions. guidechem.com The N-octylpyrrolidine structure fits this general pharmacophore, making the sigma-1 receptor a plausible, albeit speculative, target.

Table 2: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Rationale for a Binding Hypothesis | Predicted Affinity (Hypothetical) | Supporting Evidence from Analogs |

| Kappa Opioid Receptor (KOR) | Pyrrolidinyl-substituted scaffolds have shown KOR agonist activity. | Low to Moderate | A pyrrolidinyl substituted pyranopiperazine scaffold is a novel KOR agonist. nih.gov |

| Nociceptin/Orphanin FQ (NOP) Receptor | Certain pyrrolidine-containing compounds act as antagonists at NOP receptors. | Low | A non-peptide ligand with a pyrrolidine-2-carboxamide (B126068) core antagonizes NOP receptors. nih.gov |

| Sigma-1 Receptor | Ligands often possess a basic amine and hydrophobic moieties. | Moderate | High-affinity sigma-1 receptor ligands typically have a basic amine flanked by hydrophobic groups. guidechem.com |

This table is for illustrative purposes only and is based on theoretical predictions from related compounds, not experimental data for this compound.

Targeting protein-protein interactions (PPIs) is an emerging area of drug discovery. mdpi.comnih.gov Small molecules that can modulate these interactions often bind to "hot spots" on the protein surface. The defined three-dimensional shape of the (3R,4R)-3,4-difluoropyrrolidine ring, combined with the lipophilic nature of the octyl chain, could potentially disrupt or stabilize certain PPIs. However, predicting such activity without experimental data is highly speculative.

Elucidation of Molecular Mechanism of Action in Cellular Systems

Should a biological activity for this compound be identified, the next step would be to understand its mechanism of action at a cellular level.

Once a primary target is identified from in vitro assays, target engagement studies would be crucial to confirm that the compound interacts with this target within a cellular context. Techniques such as cellular thermal shift assays (CETSA) or the use of chemical probes could be employed. The lipophilic nature of the N-octyl group would likely enhance cell permeability, a prerequisite for engaging intracellular targets. youtube.com

The final step in elucidating the mechanism of action would be to analyze how the interaction of this compound with its target affects downstream cellular signaling pathways. For example, if the compound were found to inhibit a specific kinase, pathway analysis would involve measuring the phosphorylation status of known substrates of that kinase. Given the wide range of biological activities exhibited by pyrrolidine derivatives, from anticancer to antimicrobial, the potential pathways affected are numerous. frontiersin.orgbohrium.comresearchgate.netnih.govekb.eg

Research on this compound in Biological Systems Remains Undisclosed

Comprehensive searches for the chemical compound this compound have not yielded any publicly available scientific literature detailing its biological target identification, mechanism of action, or findings from phenotypic screening in relevant biological models.

Phenotypic screening is a common approach in drug discovery to identify substances that produce a desired effect in a biological system, without prior knowledge of the specific biological target. This method involves testing compounds in cellular or whole-organism models to observe a particular phenotypic change. Subsequent studies are then typically conducted to elucidate the mechanism of action and identify the molecular targets responsible for the observed effects.

While the pyrrolidine ring is a recognized scaffold in medicinal chemistry, appearing in numerous biologically active compounds, and fluorination is a strategy often used to modulate the properties of drug candidates, specific research findings for the compound this compound are not present in the accessible scientific domain. nih.govresearchgate.net For instance, other fluorinated pyrrolidine derivatives have been investigated for different therapeutic targets, such as factor Xa inhibitors, but this research is distinct from the specified compound. nih.gov

The absence of published data indicates that either research on this compound has not been conducted, is in a very early or proprietary stage, or has not resulted in findings that have been disseminated in scientific journals or patents. Therefore, no detailed research findings or data tables related to its phenotypic screening can be provided at this time.

Further research and publication in peer-reviewed journals would be necessary to elaborate on the biological activities and potential therapeutic applications of this compound.

Computational Approaches in the Study of 3r,4r 3,4 Difluoro 1 Octylpyrrolidine

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

The initial step in the computational analysis of (3R,4R)-3,4-difluoro-1-octylpyrrolidine would involve quantum chemical calculations to determine its most stable three-dimensional shape (conformation) and to understand the distribution of electrons within the molecule.

The pyrrolidine (B122466) ring is not flat and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence and stereochemistry of the two fluorine atoms at the C3 and C4 positions, along with the N-octyl group, would significantly influence the ring's preferred pucker. Methods like Density Functional Theory (DFT) would be employed to calculate the energies of different possible conformers. The results would indicate which conformation is the most energetically favorable and therefore most likely to be present under physiological conditions.

Furthermore, these calculations would provide insights into the molecule's electronic structure. A key output is the electrostatic potential map, which illustrates the regions of positive and negative charge on the molecule's surface. This is crucial for predicting how the molecule might interact with other molecules, such as a biological target. The electronegative fluorine atoms are expected to create localized regions of negative potential, while the nitrogen atom and parts of the octyl chain would also exhibit distinct electronic features.

A hypothetical data table summarizing the results of such a conformational analysis is presented below.

| Conformer | Relative Energy (kcal/mol) | Pyrrolidine Ring Pucker | Key Dihedral Angles (°) |

| 1 | 0.00 | C3-endo | F-C3-C4-F: 150 |

| 2 | 1.25 | C4-exo | F-C3-C4-F: -145 |

| 3 | 2.50 | Twist (T) | F-C3-C4-F: 165 |

This table is illustrative and represents the type of data that would be generated from quantum chemical calculations.

Molecular Docking Simulations with Proposed Biological Targets

Given the structural features of this compound, a substituted pyrrolidine, it could be hypothesized to interact with various biological targets where similar scaffolds have shown activity. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein.

In a typical molecular docking workflow, a 3D model of the target protein is obtained from a public database like the Protein Data Bank (PDB). The previously calculated low-energy conformer of this compound would then be placed into the active site of the protein using a docking algorithm. This process generates numerous possible binding poses.

Each pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. This score provides a semi-quantitative prediction of how strongly the compound might bind to the target.

Analysis of the top-ranked docking pose would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These can include:

Hydrogen bonds: Potentially involving the pyrrolidine nitrogen or the fluorine atoms as weak acceptors.

Hydrophobic interactions: Involving the n-octyl chain and nonpolar amino acid residues in the binding pocket.

Van der Waals forces: General attractive forces between the ligand and the protein.

Identifying these interactions is crucial for understanding the basis of molecular recognition and for suggesting chemical modifications to improve binding affinity or selectivity. For instance, if the octyl chain is found to be too long or too short for an optimal fit in a hydrophobic pocket, this would inform the design of new analogs.

Molecular Dynamics Simulations for Ligand-Target Dynamics and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can model the behavior of the ligand-protein complex over time. An MD simulation would treat the complex as a dynamic system, allowing all atoms to move and vibrate according to the laws of physics.

These simulations, typically run for nanoseconds to microseconds of simulated time, can assess the stability of the predicted binding pose from docking. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. Conversely, if the ligand quickly dissociates or adopts a completely different conformation, the initial docking result may be questionable. MD simulations also provide a more refined view of the key intermolecular interactions, capturing their dynamic nature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

If a series of related pyrrolidine compounds with known biological activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR is a statistical method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities.

To build a QSAR model, a set of numerical descriptors would first be calculated for each molecule in the series. These descriptors can encode various aspects of the molecular structure, such as:

Topological descriptors: Related to the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure, such as molecular surface area.

Electronic descriptors: Such as dipole moment or partial charges on atoms.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates a selection of these descriptors with the observed biological activity.

Although no specific activity data exists for this compound, if such a QSAR model were developed for a related series of compounds, the descriptors for our target molecule could be calculated and inputted into the model to predict its potential activity. This would be a valuable tool for prioritizing it for synthesis and experimental testing.

A hypothetical QSAR model might take the form of the following equation:

Predicted Activity = (0.5 * logP) - (1.2 * Molecular_Weight) + (2.3 * Num_H_Bond_Donors) + Constant

This equation is for illustrative purposes only.

By applying these computational methodologies, researchers can gain significant predictive insights into the physicochemical properties and potential biological roles of a novel compound like this compound, effectively guiding the drug discovery and development process.

Predictive Capacity and Applicability Domain Assessment

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone in modern medicinal chemistry for predicting the biological activity and physicochemical properties of novel compounds like this compound. The predictive power of a QSAR model is fundamentally dependent on the quality and diversity of the dataset used for its training and its subsequent rigorous validation. For fluorinated pyrrolidine derivatives, QSAR models are developed to correlate molecular descriptors—numerical representations of chemical structure—with a specific biological endpoint.

The predictive capacity of these models is evaluated using a suite of statistical metrics. Internal validation is often assessed by the cross-validated squared correlation coefficient (q²), while external validation on an independent test set is evaluated by the squared correlation coefficient (r²). nih.gov Robust models typically exhibit high values for these parameters, indicating a strong correlation between the descriptors and the observed activity. nih.govnih.gov For instance, QSAR studies on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors have yielded models with high statistical significance, demonstrating the utility of these approaches. nih.govnih.gov The inclusion of fluorine atoms, as in this compound, can significantly alter properties like metabolic stability and basicity, making computational investigation crucial. researchgate.netemerginginvestigators.org Quantum-chemical calculations, such as Density Functional Theory (DFT), are often employed to derive accurate descriptors that capture the electronic effects of fluorination. beilstein-journals.orgnih.gov

However, a prediction is only considered reliable if the query compound falls within the model's Applicability Domain (AD). The AD represents the chemical space of the training set, and predictions for compounds outside this domain are prone to higher error. researchgate.nettum.de According to OECD guidelines, defining the AD is a mandatory step for validating a QSAR model for regulatory purposes. nih.gov The AD can be defined using several methods, including ranges of descriptor values, structural similarity, or distance-based approaches in multidimensional descriptor space. nih.govresearchgate.net This ensures that the model is not used to extrapolate into chemical regions where its predictive power is unproven, thereby increasing confidence in the in silico screening of novel molecules like this compound.

Table 1: Examples of Statistical Validation Parameters for QSAR Models of Pyrrolidine Derivatives This table presents data from various studies to illustrate the predictive capacity of QSAR models. The specific models were not developed for this compound but for analogous structures.

| Model Type / Target | q² (Cross-Validation) | r² (Non-Cross-Validation) | F-value | Key Descriptor Types | Reference |

|---|---|---|---|---|---|

| HQSAR / DPP-IV Inhibitors | 0.939 | 0.949 | - | Fragment Distinction (A/B/C/H) | nih.gov |

| MLR / DPP-IV Inhibitors | >0.6 (r²cv) | >0.6 | Statistically Significant | Shape, E-state, Electrostatic | nih.gov |

| CoMFA / FAAH Inhibitors | 0.61 | 0.98 | 234.68 | Steric, Electrostatic | nih.gov |

| CoMSIA / FAAH Inhibitors | 0.64 | 0.93 | - | Steric, Electrostatic, H-bond | nih.gov |

De Novo Design and Virtual Screening Based on Fluorinated Pyrrolidine Scaffolds

The fluorinated pyrrolidine ring system, the core of this compound, serves as a valuable scaffold for both de novo design and virtual screening campaigns aimed at discovering novel bioactive molecules.

De novo design involves the computational construction of novel molecules, piece by piece, within the binding site of a biological target. nih.gov In a scaffold-based approach, the (3R,4R)-3,4-difluoropyrrolidine core can be used as a starting fragment. Algorithms can then explore synthetically feasible modifications, such as altering the N-substituent (the octyl group in this case) or adding other functional groups, to optimize interactions with a target receptor and enhance desired properties. scispace.com The strategic placement of fluorine atoms on the pyrrolidine ring is known to influence conformation and binding affinity through effects like gauche and anomeric effects, which can be computationally modeled to guide the design process. beilstein-journals.orgnih.gov This approach allows for the exploration of novel chemical space that may not be represented in existing compound libraries.

Virtual screening is a high-throughput computational technique used to search large databases of chemical compounds to identify those most likely to bind to a drug target. acs.org This process can be ligand-based or structure-based.

Ligand-based virtual screening would use the known 3D structure and pharmacophoric features of this compound or other active fluorinated pyrrolidines to search for structurally similar molecules.

Structure-based virtual screening (e.g., molecular docking) involves computationally placing candidate molecules from a library into the 3D structure of a target protein. mdpi.com Compounds are then scored based on their predicted binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). Research on pyrrolidine derivatives has successfully used virtual screening to identify inhibitors for various targets, including the AT1 receptor and dipeptidyl peptidase-IV. nih.govnih.gov For a compound like this compound, a virtual screening campaign could identify other molecules with a similar fluorinated scaffold that fit a specific target, potentially leading to new therapeutic agents. nih.govacs.org

Table 2: Examples of Compounds Identified or Designed via Computational Screening This table showcases representative findings from studies using virtual screening and de novo design on related scaffolds, illustrating the output of such computational methods.

| Study Focus | Compound/Designation | Method | Key Finding / Metric | Reference |

|---|---|---|---|---|

| MDM2-p53 Inhibitors | Pred 01 | De Novo Design & Docking | Predicted Binding Energy: -9.4 kcal/mol | scispace.com |

| DprE1 Inhibitors | ZINC09833455 | Pharmacophore & Docking | Identified as a potential hit for M. tuberculosis | mdpi.com |

| DprE1 Inhibitors | ZINC32996629 | Pharmacophore & Docking | Identified as a potential hit for M. tuberculosis | mdpi.com |

| VEGFR-2 Inhibitors | Compound 9e | Molecular Docking | Exhibited potent inhibitory activity (IC50 = 52.4 nM) | nih.gov |

Future Directions and Translational Research Potential

Development of Novel Fluorinated Pyrrolidine (B122466) Synthons for Diversification

The future development of compounds related to (3R,4R)-3,4-difluoro-1-octylpyrrolidine hinges on the availability of versatile fluorinated pyrrolidine synthons. A synthon is a molecular fragment used in chemical synthesis. Expanding the library of these building blocks will allow chemists to create a diverse range of analogues, facilitating systematic exploration of structure-activity relationships (SAR).

Several promising strategies exist for generating novel fluorinated pyrrolidine synthons. nih.govresearchgate.net Modern fluorination techniques are moving beyond traditional reagents like DAST (diethylaminosulfur trifluoride), which can be unsuitable for large-scale synthesis, toward safer and more efficient alternatives like TBAF (tetrabutylammonium fluoride) in conjunction with modified Burgess-type reagents. wordpress.com This approach allows for the transformation of trans-diols into cis-amino alcohols in a protected form, which can then be fluorinated. wordpress.com Another advanced method involves the double fluorination of N-protected 4-hydroxyproline (B1632879) using reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™) to produce 4-fluoropyrrolidine-2-carbonyl fluorides. nih.gov These resulting synthons are stable and can be readily converted into a variety of functional groups, including amides, esters, and nitriles. nih.gov Furthermore, electrochemical methods are emerging as a mild and economical alternative for synthesizing the core pyrrolidine structure from amino alcohol precursors, potentially expanding the scope of accessible derivatives. rsc.org

Table 6.1: Comparison of Synthetic Strategies for Fluorinated Pyrrolidine Synthons

| Synthetic Strategy | Key Reagents | Advantages | Potential for Diversification | Citation |

|---|---|---|---|---|

| Modified Burgess Reagent | Cyclic sulfamate (B1201201) intermediate, TBAF | High efficiency, improved safety over DAST, suitable for larger scale. | Allows for stereoselective synthesis from diol precursors. | wordpress.com |

| Double Fluorination | 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™) | High yield, produces stable crystalline synthons, easy isolation. | Creates versatile carbonyl fluoride (B91410) synthons for conversion to amides, esters, etc. | nih.gov |

| Halofluorination | Deoxo-Fluor®, NBS, NIS | Access to bromo- and iodofluorinated intermediates. | Provides handles for further cross-coupling reactions to introduce complexity. | beilstein-journals.org |

| Electrochemical Synthesis | PPh₃, electricity | Mild conditions, avoids harsh reagents, broad substrate scope. | Enables novel cyclization pathways from amino alcohol precursors. | rsc.org |

Application of this compound as a Probe for Biological Systems

The distinct properties of this compound make it an intriguing candidate for development as a biological probe. researchgate.net Biological probes are molecules used to study and visualize biological processes, structures, and molecules within living systems. bath.ac.uk The incorporation of fluorine offers several advantages for this purpose. The C-F bond is strong, which can enhance metabolic stability, and fluorinated compounds often exhibit improved cell permeability. nih.gov

Specifically, the two fluorine atoms could serve as a reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique with no background signal in biological systems, allowing for the clean detection and characterization of the probe's environment. The lipophilic octyl chain would likely direct the molecule towards lipid-rich environments, such as cell membranes or the interior of certain proteins. Therefore, the compound could be used to probe lipid-protein interactions or map out hydrophobic pockets in target proteins. nih.gov Furthermore, the pyrrolidine scaffold itself is a common motif in bioactive molecules, and its stereochemistry is known to be critical for binding to biological targets like proteins. nih.gov This inherent bio-relevance could be exploited to design probes with high specificity.

Table 6.2: Desirable Characteristics of this compound as a Biological Probe

| Characteristic | Contribution from Compound Structure | Potential Application | Citation |

|---|---|---|---|

| Unique Spectroscopic Signature | Two ¹⁹F atoms provide a clean signal for ¹⁹F NMR spectroscopy. | Tracking molecule location and binding events in vitro and in vivo. | nih.gov |

| Metabolic Stability | The high strength of the C-F bond can resist metabolic degradation. | Longer-lasting signal in biological systems, enabling extended studies. | nih.gov |

| Targeting Moiety | The long, lipophilic N-octyl chain promotes partitioning into hydrophobic environments. | Probing lipid membranes, hydrophobic pockets of proteins, or lipid-protein interactions. | nih.gov |

| Biocompatibility & Permeability | Fluorination and lipophilicity can enhance cell membrane permeability. | Use as an intracellular probe to study processes within living cells. | nih.gov |

| Stereochemical Specificity | The defined (3R,4R) stereochemistry can lead to specific interactions with chiral biological macromolecules. | Development of highly selective probes for specific enantioselective proteins or enzymes. | nih.gov |

Advanced Drug Delivery System Considerations for Lipophilic Pyrrolidines

The N-octyl group gives this compound a significant lipophilic character. While lipophilicity can aid in crossing cell membranes, it often leads to poor aqueous solubility, which can be a major hurdle for drug development and oral bioavailability. Advanced drug delivery systems (DDS) offer a solution to this challenge by encapsulating or formulating lipophilic compounds to improve their delivery and release. nih.gov

For a compound like this, several DDS could be considered. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. nih.gov This can significantly enhance the absorption of lipophilic drugs. Another approach involves the use of liposomes, which are spherical vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds within the membrane. google.com Electrospinning is a technology that can produce nanofibers from polymer solutions, which can be loaded with a drug. ucl.ac.uk These fibers can be engineered for fast dissolution or for sustained release, providing temporal control over drug availability. Hydrogels, which are water-swollen polymer networks, can also be used as carriers, particularly for localized delivery. youtube.com

Table 6.3: Overview of Advanced Drug Delivery Systems for Lipophilic Pyrrolidines

| Delivery System | Description | Advantages for Lipophilic Compounds | Citation |

|---|---|---|---|

| Self-Emulsifying DDS (SEDDS) | Anhydrous mixture of lipids and surfactants that forms an emulsion in vivo. | Improves solubility and dissolution rate in the GI tract, enhances oral bioavailability. | nih.gov |

| Liposomes | Spherical vesicles with a lipid bilayer enclosing an aqueous core. | Encapsulates lipophilic molecules within the bilayer, can be targeted to specific tissues. | google.comucl.ac.uk |

| Polymeric Nanofibers | Fibers produced by electrospinning, loaded with the active compound. | High surface area for rapid dissolution or can be designed for sustained, controlled release. | ucl.ac.uk |

| Hydrogels | 3D networks of hydrophilic polymers that absorb large amounts of water. | Biocompatible, tunable release properties, suitable for injectable or topical delivery. | youtube.com |

Interdisciplinary Research Integrating Chemical Synthesis, Biology, and Computational Science

The full translational potential of this compound and its analogues can best be unlocked through an integrated, interdisciplinary research program. fau.edu Such a program would create a synergistic loop between chemical synthesis, biological evaluation, and computational science. uchicago.edu

This collaborative model would function as follows:

Computational Science: Molecular modeling and computational chemistry would be used to predict the biological activity of virtual derivatives of the lead compound. This could involve docking studies with known protein targets to estimate binding affinity or using quantitative structure-activity relationship (QSAR) models to predict properties like absorption and metabolism.

Chemical Synthesis: Guided by computational predictions, synthetic chemists would then synthesize the most promising candidate molecules. This would leverage the diverse synthetic methodologies discussed previously to efficiently create a focused library of compounds. nih.gov

Biological Evaluation: The newly synthesized compounds would undergo in vitro and cell-based testing to determine their actual biological activity, potency, and selectivity. fau.edu

Feedback Loop: The experimental results from the biological assays would be fed back to the computational chemists to refine their models. This iterative process of prediction, synthesis, and testing allows for a much more rapid and efficient optimization of the lead compound than any single discipline could achieve alone. nih.gov

This integrated approach streamlines the path from an interesting molecule to a potential drug candidate or a highly specific biological tool, maximizing the use of resources and accelerating discovery. nih.govresearchgate.net

Table 6.4: An Interdisciplinary Workflow for Pyrrolidine-Based Drug Discovery

| Phase | Discipline | Activities | Objective | Citation |

|---|---|---|---|---|

| 1. Design | Computational Science | In silico screening, molecular docking, QSAR modeling. | Identify and prioritize virtual compounds with high predicted activity and favorable properties. | fau.eduuchicago.edu |

| 2. Synthesis | Chemical Synthesis | Development of synthetic routes, synthesis of a focused library of compounds. | Physically create the high-priority compounds identified in the design phase. | nih.gov |

| 3. Testing | Biology / Biochemistry | In vitro biochemical assays, cell-based assays, target validation. | Experimentally measure the biological activity and properties of the synthesized compounds. | fau.edu |

| 4. Analysis & Refinement | All Disciplines | Correlate computational predictions with experimental data (SAR analysis). | Refine computational models for better predictive power and design the next generation of compounds. | nih.govresearchgate.net |

Q & A

Basic Synthesis and Stereochemical Control

Q: What is the synthetic route for (3R,4R)-3,4-difluoro-1-octylpyrrolidine, and how is stereochemistry preserved during fluorination? A: The synthesis typically begins with a chiral pyrrolidine precursor, such as (3R,4R)-3,4-dihydroxypyrrolidine, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Key steps include:

- Protection of reactive groups (e.g., hydroxyl or amine) to prevent side reactions .

- Controlled fluorination conditions (low temperature, anhydrous solvents) to minimize epimerization .

- Chiral resolution via HPLC or crystallization to isolate the desired (3R,4R) diastereomer .

Basic Analytical Characterization

Q: Which techniques are critical for confirming the (3R,4R) configuration and purity of the compound? A:

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects .

- NMR spectroscopy : -NMR identifies fluorine environments, while NOESY correlations confirm spatial arrangement of substituents .

- Chiral chromatography : Validates enantiomeric excess (>98%) using columns like Chiralpak IA/IB .

Advanced Fluorination Challenges

Q: How are competing fluorination pathways (e.g., racemization or over-fluorination) mitigated during synthesis? A: Advanced strategies include:

- Steric directing groups : Bulky protecting groups (e.g., tert-butoxycarbonyl, BOC) guide fluorination to specific positions .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-difluorination), while higher temperatures may lead to trans-isomers .

- Computational modeling : Density functional theory (DFT) predicts transition states to optimize reaction pathways .

Thermodynamic Stability and Conformational Analysis

Q: What structural factors stabilize the (3R,4R) configuration in solid-state and solution phases? A:

- Intramolecular hydrogen bonding : Between fluorine and adjacent protons reduces ring puckering .

- Steric effects : The octyl chain’s hydrophobicity influences aggregation behavior in polar solvents .

- Crystal packing : X-ray data reveal intermolecular F···H interactions that stabilize the lattice .

Advanced Functionalization Strategies

Q: How can the octyl chain be modified to introduce reactive handles for downstream applications? A: Post-synthetic modifications include:

- Terminal alkene introduction : Wittig or olefin metathesis reactions enable cross-coupling .

- Click chemistry : Azide-alkyne cycloaddition at the chain terminus for bioconjugation .

- Protection-deprotection cycles : Selective oxidation of the octyl chain’s terminal methyl group to a carboxylic acid .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported fluorination efficiencies across studies? A: Systematic approaches involve:

- Reaction parameter screening : Varying solvents (e.g., DCM vs. THF), temperatures, and fluorination agents .

- Isotopic labeling : - or -tracers identify competing hydrolysis or elimination pathways .

- Collaborative validation : Reproducing results across multiple labs with standardized protocols .

Computational Modeling for Reaction Optimization

Q: What role do computational tools play in predicting fluorination outcomes? A:

- Transition-state analysis : DFT calculations identify energy barriers for cis/trans fluorination .

- Solvent effect modeling : COSMO-RS simulations predict solvent interactions that stabilize intermediates .

- Docking studies : Assess steric clashes in chiral catalysts (e.g., organocatalysts) for asymmetric fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.